molecular formula C9H13N3O2 B15300024 2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid

2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15300024
M. Wt: 195.22 g/mol
InChI Key: RGUZFFQOOBKZTQ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and imidazole rings Piperidine is a six-membered ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole precursors can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of both piperidine and imidazole rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-piperidin-4-yl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14)

InChI Key

RGUZFFQOOBKZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(=O)O

Origin of Product

United States

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